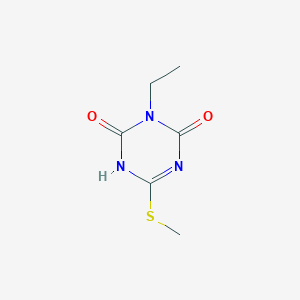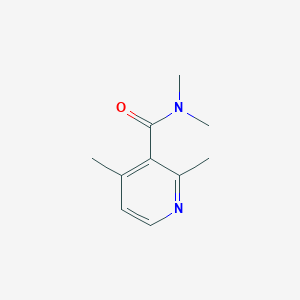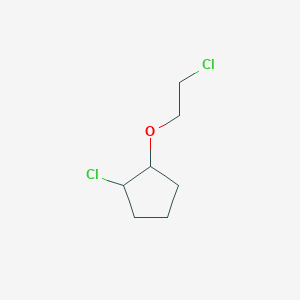
Cyclopentane, 1-chloro-2-(2-chloroethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentane, 1-chloro-2-(2-chloroethoxy)- is an organic compound with the molecular formula C7H12Cl2O. This compound is characterized by a cyclopentane ring substituted with a chloro group and a 2-chloroethoxy group. It is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentane, 1-chloro-2-(2-chloroethoxy)- typically involves the reaction of cyclopentane with chloroethanol in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Cyclopentane, 1-chloro-2-(2-chloroethoxy)- is often achieved through continuous flow processes. These processes involve the use of automated reactors that maintain precise temperature and pressure conditions, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
Cyclopentane, 1-chloro-2-(2-chloroethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the chloro groups can yield the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 1-hydroxy-2-(2-hydroxyethoxy)cyclopentane.
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentane derivatives with reduced chloro groups.
科学的研究の応用
Cyclopentane, 1-chloro-2-(2-chloroethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Cyclopentane, 1-chloro-2-(2-chloroethoxy)- involves its interaction with specific molecular targets. The chloro groups can participate in nucleophilic substitution reactions, while the 2-chloroethoxy group can undergo various transformations depending on the reaction conditions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s reactivity and properties.
類似化合物との比較
Similar Compounds
1-chloro-2-methylcyclopentane: Similar in structure but with a methyl group instead of the 2-chloroethoxy group.
Cyclopentane, 1-bromo-2-chloro-: Contains a bromo group in place of one of the chloro groups.
Cyclopentane, 1-chloro-2-hydroxy-: Contains a hydroxy group instead of the 2-chloroethoxy group.
Uniqueness
Cyclopentane, 1-chloro-2-(2-chloroethoxy)- is unique due to the presence of both a chloro group and a 2-chloroethoxy group on the cyclopentane ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific chemical transformations and applications.
特性
CAS番号 |
55982-54-2 |
|---|---|
分子式 |
C7H12Cl2O |
分子量 |
183.07 g/mol |
IUPAC名 |
1-chloro-2-(2-chloroethoxy)cyclopentane |
InChI |
InChI=1S/C7H12Cl2O/c8-4-5-10-7-3-1-2-6(7)9/h6-7H,1-5H2 |
InChIキー |
KJBPDSXHRQYGQR-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(C1)Cl)OCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


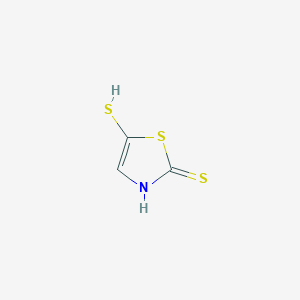


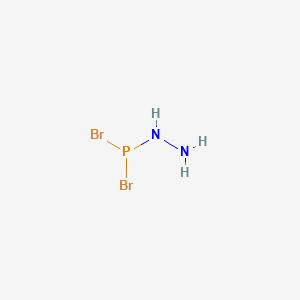
methanone](/img/structure/B14646668.png)


![1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene](/img/structure/B14646679.png)
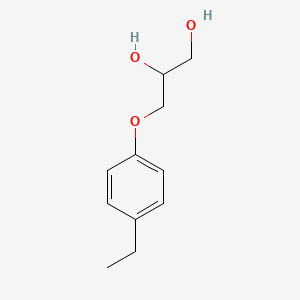
![1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14646685.png)
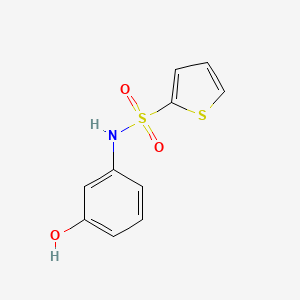
![[3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone](/img/structure/B14646715.png)
